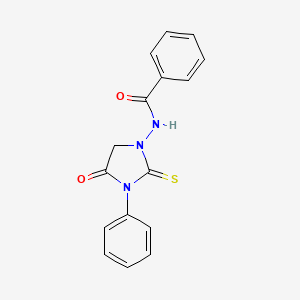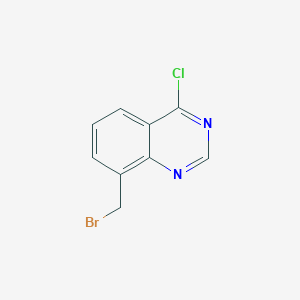
2,4-diamino-3-methyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-3-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-3-methyl-4H-imidazol-5-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles . Another method involves a one-pot three-component reaction using a manganese complex as a heterogeneous catalyst. This method is efficient and allows for the inclusion of various substituents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-3-methyl-4H-imidazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with lower oxidation states.
Scientific Research Applications
2,4-Diamino-3-methyl-4H-imidazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 2,4-diamino-3-methyl-4H-imidazol-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Diamino-3-methyl-4H-imidazol-5-one can be compared with other similar compounds, such as:
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Methylideneimidazole-5-one: This compound is a prosthetic group in certain enzymes and has unique catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,4-diamino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-8-2(5)3(9)7-4(8)6/h2H,5H2,1H3,(H2,6,7,9) |
InChI Key |
LSBFQZGHHKMAFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)N=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)






![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)



![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
